N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide
CAS No.: 1060314-34-2
Cat. No.: VC11937417
Molecular Formula: C17H15F3N2O2
Molecular Weight: 336.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060314-34-2 |
|---|---|
| Molecular Formula | C17H15F3N2O2 |
| Molecular Weight | 336.31 g/mol |
| IUPAC Name | N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H15F3N2O2/c1-21-15(23)9-11-5-7-14(8-6-11)22-16(24)12-3-2-4-13(10-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,23)(H,22,24) |
| Standard InChI Key | ICGDERANVHDROB-UHFFFAOYSA-N |
| SMILES | CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. This compound, identified by its PubChem CID 2679855, features a trifluoromethyl group and a methylcarbamoyl moiety, which are often associated with enhanced bioactivity and stability in chemical structures.
Structural Characteristics
Molecular Formula:
Molecular Weight: 322.28 g/mol
The compound is characterized by the following structural features:
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A trifluoromethyl group () attached to a benzene ring, which contributes to its electron-withdrawing properties.
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A methylcarbamoyl group () linked to the phenyl ring, enhancing hydrogen bonding potential.
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A benzamide core structure () providing rigidity and polarity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.28 g/mol |
| IUPAC Name | N-[4-(methylcarbamoyl)phenyl]-3-(trifluoromethyl)benzamide |
| SMILES Notation | CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Synthesis and Preparation
The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide typically involves:
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Amide Bond Formation: Reacting an amine derivative (such as methylaminobenzene) with a trifluoromethyl-substituted benzoyl chloride under controlled conditions.
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Catalysis: Utilizing reagents like triethylamine or pyridine to facilitate the reaction.
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Purification: Employing recrystallization or chromatography to isolate the pure compound.
Biological Relevance
The incorporation of trifluoromethyl groups in bioactive molecules often enhances their pharmacokinetic properties, such as metabolic stability and membrane permeability. The methylcarbamoyl group may contribute to interactions with biological targets through hydrogen bonding.
Although specific biological data for this compound is limited, similar benzamide derivatives have been investigated for:
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Antimicrobial Activity: Benzamide derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
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Potential Anticancer Properties: Trifluoromethyl-substituted compounds are often explored for their ability to inhibit tumor growth.
Applications
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Drug Development: The structural features suggest potential as a lead compound in medicinal chemistry for antimicrobial or anticancer agents.
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Material Science: The trifluoromethyl group enhances hydrophobicity, making it suitable for specialized coatings or polymers.
Analytical Techniques for Characterization
To confirm the structure and purity of N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide, the following techniques are employed:
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NMR Spectroscopy (Proton and Carbon):
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Identifies chemical shifts corresponding to aromatic protons and functional groups.
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Infrared (IR) Spectroscopy:
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Detects characteristic amide () and trifluoromethyl () stretching vibrations.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography:
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Provides detailed insights into bond lengths, angles, and three-dimensional conformation.
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Comparative Analysis with Related Compounds
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